Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride
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Overview
Description
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C10H13N3·2HCl. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride typically involves the reaction of quinoxaline derivatives with methylamine. One common method is the reductive amination of quinoxaline-2-carbaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2-carboxylic acids, while reduction can produce tetrahydroquinoxalines .
Scientific Research Applications
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: The compound has potential as a fluorescent probe due to its quinoxaline core, which can exhibit fluorescence properties.
Mechanism of Action
The mechanism of action of Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoxaline core. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the methylamine group.
Quinoxaline-2-carboxylic acid: An oxidized derivative of quinoxaline.
Tetrahydroquinoxaline: A reduced form of quinoxaline.
Uniqueness
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamine group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in synthetic chemistry .
Biological Activity
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a derivative of quinoxaline, a bicyclic compound known for its diverse biological activities. The chemical structure can be represented as follows:
This compound features a quinoxaline moiety, which is often associated with various pharmacological effects, including anticancer and anxiolytic properties.
The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors involved in neurotransmission and cell proliferation. Studies suggest that it may act as an inhibitor of certain pathways associated with cancer cell growth and anxiety disorders.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 (Breast) | 1.5 | Induction of apoptosis |
A549 (Lung) | 2.0 | Cell cycle arrest |
HeLa (Cervical) | 1.8 | Inhibition of DNA synthesis |
These findings indicate that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells, making it a candidate for further development as an anticancer agent .
Anxiolytic Effects
In addition to its anticancer properties, this compound has been evaluated for anxiolytic effects in animal models. The compound was tested using the Elevated Plus Maze (EPM) and Light-Dark Box (LDB) tests, revealing significant reductions in anxiety-like behavior compared to control groups.
Test | Control Time in Open Arms (%) | Compound Time in Open Arms (%) |
---|---|---|
EPM | 30 | 55 |
LDB | 25 | 50 |
The results suggest that this compound may modulate neurotransmitter systems similar to known anxiolytics like diazepam .
Study 1: Anticancer Activity Assessment
In a study published in Pharmaceutical Research, researchers synthesized several quinoxaline derivatives, including this compound. They evaluated their efficacy against multiple cancer cell lines using the MTT assay. The results indicated that this compound had a promising IC50 value against MCF7 cells, supporting its potential as an anticancer therapeutic .
Study 2: Evaluation of Anxiolytic Properties
A separate investigation assessed the anxiolytic potential of this compound in rodent models. The study utilized behavioral tests to measure anxiety levels. The findings revealed that administration of the compound significantly increased time spent in open arms during the EPM test, indicating reduced anxiety .
Properties
Molecular Formula |
C10H13Cl2N3 |
---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
N-methyl-1-quinoxalin-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C10H11N3.2ClH/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8;;/h2-5,7,11H,6H2,1H3;2*1H |
InChI Key |
YOGFZMKWOGFPIT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2N=C1.Cl.Cl |
Origin of Product |
United States |
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